3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline
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Overview
Description
3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: The initial step involves the reaction of pyrrolidine with a sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride.
Nucleophilic Substitution: The pyrrolidin-1-ylsulfonyl chloride is then reacted with an appropriate methylating agent to introduce the methyl group, forming 3-(pyrrolidin-1-ylsulfonyl)methyl chloride.
Coupling with Aniline: Finally, the 3-(pyrrolidin-1-ylsulfonyl)methyl chloride undergoes a nucleophilic substitution reaction with aniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the aniline or pyrrolidine moieties.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel pharmaceuticals due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)aniline: Lacks the methyl group, which may affect its reactivity and binding properties.
N-Methyl-4-nitroaniline: Contains a nitro group instead of a sulfonyl group, leading to different chemical and biological properties.
Uniqueness
3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is unique due to the presence of both the pyrrolidine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylsulfonylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-11-5-3-4-10(8-11)9-16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLKUXNUYVLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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